molecular formula C21H19ClFN5O2 B2414711 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251608-05-5

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Cat. No.: B2414711
CAS No.: 1251608-05-5
M. Wt: 427.86
InChI Key: NHIQXZXZZYMRFN-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is an intriguing compound that finds its importance in various scientific fields, particularly due to its unique structure that combines elements from benzamides, triazoles, and fluorinated compounds

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQXZXZZYMRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction

A mixture of 4-chlorophenyl azide (1.2 eq) and propargyl carbonyl chloride (1.0 eq) undergoes CuAAC in a tert-butanol/water (3:1) solvent system with sodium ascorbate (0.2 eq) and CuSO₄·5H₂O (0.1 eq) at 60°C for 12 hours. The reaction proceeds via a 1,3-dipolar mechanism, affording 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with 85% yield.

Key Data :

  • Yield : 85%
  • Melting Point : 168–170°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (d, J = 8.8 Hz, 2H, Ar-H), 7.96 (d, J = 8.8 Hz, 2H, Ar-H), 7.81 (s, 1H, triazole-H).

Carboxylic Acid Activation

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂, 2.0 eq) in anhydrous dichloromethane (DCM) under reflux for 3 hours. Excess SOCl₂ is removed under vacuum, yielding 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl chloride as a pale-yellow solid (92% yield).

Coupling of the Triazole Carbonyl to Piperidine

The acyl chloride is coupled to piperidin-4-amine via nucleophilic acyl substitution.

Amide Bond Formation

Piperidin-4-amine (1.1 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Triazole carbonyl chloride (1.0 eq) is added dropwise, followed by triethylamine (2.5 eq) to scavenge HCl. The reaction is stirred at room temperature for 6 hours. The product, 1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine, is isolated via filtration (78% yield).

Key Data :

  • Yield : 78%
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (C=O), 147.3 (triazole-C), 134.5 (Ar-C), 54.4 (piperidine-C).

Amidation with 2-Fluorobenzoic Acid

The final amidation step introduces the 2-fluorobenzamide group.

Activation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid (1.2 eq) is treated with oxalyl chloride (2.0 eq) in DCM with catalytic DMF at 0°C for 2 hours. The resultant 2-fluorobenzoyl chloride is used without purification.

Coupling to Piperidine Intermediate

The piperidine intermediate (1.0 eq) is dissolved in DCM, and 2-fluorobenzoyl chloride (1.1 eq) is added slowly. Triethylamine (3.0 eq) is introduced to maintain basicity. After stirring overnight, the mixture is washed with 5% HCl and NaHCO₃, dried over MgSO₄, and concentrated. Recrystallization from ethanol yields the title compound as a white solid (72% yield).

Key Data :

  • Yield : 72%
  • Melting Point : 242–243°C
  • LC/MS (MH⁺) : m/z 486.1 (calculated: 486.09).

Characterization and Analytical Validation

The compound is characterized via NMR, LC/MS, and X-ray crystallography (where applicable).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 1H, benzamide-H), 7.30–7.22 (m, 2H, benzamide-H).
  • ¹³C NMR : δ 167.8 (C=O, benzamide), 164.2 (C=O, triazole), 147.3 (triazole-C), 134.5 (Ar-C), 115.8 (C-F).

Crystallographic Data (if applicable)

Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond in analogous structures, with dihedral angles between aromatic planes <20°.

Alternative Synthetic Routes

Metal-Free Triazole Synthesis

Bai et al.’s method employs α-chlorotosylhydrazones and arylamines under oxidative conditions (I₂/TBPB) to form 1,4-disubstituted triazoles. This approach avoids copper residues but requires longer reaction times (24–48 hours).

Solid-Phase Synthesis

Patents describe polymer-supported reagents for sequential coupling, enhancing purity by minimizing intermediate isolation.

Challenges and Optimization

  • Regioselectivity : CuAAC ensures 1,4-disubstitution; metal-free methods may yield 1,5 isomers.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted azides and alkynes.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized under harsh conditions to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to modify its structure, particularly the triazole or piperidine rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the benzamide and triazole rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting agents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

This compound's hybrid structure makes it valuable in several fields:

  • Chemistry: Used in developing novel synthetic methodologies and studying reaction mechanisms.

  • Biology: Investigated for its interaction with biological macromolecules, potential as a biochemical probe, and effects on cellular processes.

  • Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors due to its triazole and benzamide moieties.

  • Industry: Utilized in the development of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or DNA. Its unique structure allows it to form specific interactions, leading to inhibition or modulation of biological pathways. For example, the triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine

  • 2-Fluoro-N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine

  • N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-4-fluorobenzamide

Highlighting Uniqueness

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide stands out due to its specific combination of a piperidine ring, a triazole ring, and a fluorobenzamide moiety. This unique combination provides a versatile scaffold for further chemical modifications, enhancing its potential as a lead compound in drug discovery and development.

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperidine ring and a fluorobenzamide moiety further enhances its pharmacological profile.

Property Value
Molecular FormulaC19H24ClN5O
Molar Mass373.87976 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells and pathogens. The triazole moiety is known to inhibit certain enzymes involved in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) or kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells by activating caspases or modulating Bcl-2 family proteins.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study screened this compound against 60 cancer cell lines at a concentration of 10 μM. Results showed that several derivatives exhibited over 50% growth inhibition in lung (A549) and breast cancer (MCF7) cell lines, indicating potent anticancer properties .
Cell Line Growth Inhibition (%) IC50 (μM)
A549705.55
MCF7656.10
NCI-H460756.65

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens.

  • Study Findings : Preliminary studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Comparative Analysis

When compared to similar compounds within the triazole class, this compound demonstrates enhanced potency due to the synergistic effects of its structural components.

Compound Activity
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideModerate anticancer
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLow to moderate activity
N-(4-chloro-benzamide)Minimal activity

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-chloroaniline with a carbonyl precursor to form the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Coupling the triazole intermediate with a piperidine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the piperidin-4-yl linkage .
  • Step 3 : Final amidation with 2-fluorobenzoyl chloride under inert conditions. Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).
  • Characterize intermediates via 1^1H/13^13C NMR and HRMS to confirm structural fidelity .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Q. What safety protocols are essential for handling this compound in the lab?

Based on structurally related benzamide-triazole derivatives:

  • Hazards : Acute toxicity (oral), skin/eye irritation, respiratory sensitization .
  • PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator for powder handling.
  • Emergency Measures : Use ethanol for spill cleanup; avoid water to prevent aerosolization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodology :

  • Synthesize analogs with substitutions at:
  • 4-chlorophenyl group : Replace Cl with Br, CF3_3, or electron-donating groups (e.g., OMe).

  • Piperidine ring : Introduce methyl or spirocyclic groups to modulate lipophilicity .

    • Assays :
  • Evaluate enzyme inhibition (e.g., kinase assays) or cellular activity (e.g., IC50_{50} in cancer lines).

  • Correlate logP (HPLC-measured) with membrane permeability .
    Example SAR Table :

    AnalogSubstituent (R)IC50_{50} (nM)logP
    14-Cl12.53.2
    24-CF3_38.73.8

Q. How can computational modeling predict target binding modes and guide experimental validation?

  • Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Validation : Compare predicted binding poses with experimental data (e.g., X-ray co-crystal structures) . Key Insight : The 2-fluorobenzamide group may form hydrogen bonds with catalytic lysine residues, while the triazole engages in π-π stacking .

Q. How to resolve contradictions between NMR and X-ray data for this compound?

Case Example : If NMR suggests rotational flexibility in the piperidine ring, but X-ray shows a rigid chair conformation:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Use DFT calculations (Gaussian 16) to model energy barriers between conformers.
  • Validate with NOESY/ROESY to identify through-space correlations .

Q. What strategies improve solubility without compromising bioactivity?

  • Prodrug Design : Introduce phosphate or PEGylated groups at the benzamide nitrogen.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create soluble salts.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Data Contradiction Analysis

Q. Why might HPLC purity data conflict with LC-MS results?

  • Cause 1 : UV-inactive impurities (e.g., alkanes) not detected by HPLC-UV but visible in LC-MS.
  • Solution : Use evaporative light scattering detection (ELSD) alongside MS.
  • Cause 2 : Isomeric byproducts (e.g., regioisomeric triazoles) with identical masses but different retention times.
  • Solution : Optimize chromatographic conditions (e.g., HILIC vs. reversed-phase) .

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